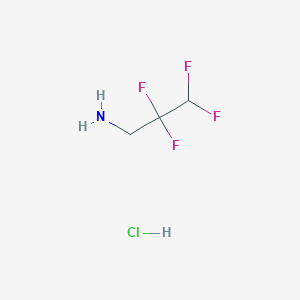

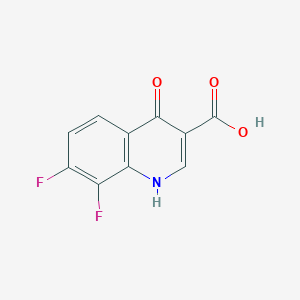

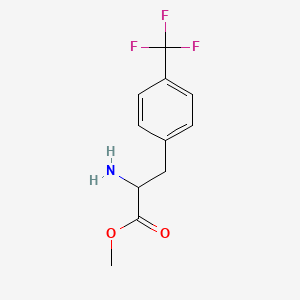

![molecular formula C9H17N B1342603 10-Azabicyclo[4.3.1]decane CAS No. 282-57-5](/img/structure/B1342603.png)

10-Azabicyclo[4.3.1]decane

Overview

Description

Synthesis Analysis

The synthesis of azabicyclo[4.3.1]decane derivatives has been approached through various methodologies. One paper discusses the generation of the 7-azabicyclo[4.3.1]decane ring system via a (4 + 3) cycloaddition of oxidopyridinium ions, which proceeds with high yield and regioselectivity, although not with endo/exo selectivity . Another study describes the synthesis of 11-azapentacyclo[6.2.1.0.2,7.0.4,10.0.5,9]decane through a novel four-step sequence, demonstrating the potential for constructing a variety of cage compounds . Additionally, the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, a related structure, is highlighted for its application in the synthesis of tropane alkaloids .

Molecular Structure Analysis

Several papers focus on the molecular structure of azabicyclo[4.3.1]decane derivatives. For instance, the conformational study of 8-phenethyl-8-azabicyclo[4.3.1]decan-10α-OL using 1H-NMR and 2D COSY spectrum reveals an equilibrium between two conformers with the piperidine ring adopting a flattened chair form . The crystal structure of 2,5,7,10-tetramethyl-2,4,8,10-tetraazabicyclo[4.4.0]decane-3,9-dione has been established by X-ray diffraction, showing a bicyclic system formed by two heterocycles cis-annelated through the C(1)-C(6) bond .

Chemical Reactions Analysis

The papers also explore the chemical reactivity of azabicyclo[4.3.1]decane derivatives. The (4 + 3) cycloaddition reaction used to generate the 7-azabicyclo[4.3.1]decane ring system is an example of the chemical transformations these compounds can undergo . Furthermore, the intramolecular Heck reaction demonstrates the potential for further chemistry with the cycloadducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclo[4.3.1]decane derivatives are influenced by their molecular structure. The study of 10α-acyloxy-N-phenethyl-8-azabicyclo[4.3.1]decane derivatives by NMR spectroscopy and X-ray diffraction provides insights into their preferred conformations and the impact of substituents on their properties . The lack of antiviral activity of the hydrochloride salt of 11-azapentacyclo[6.2.1.0.2,7.0.4,10.0.5,9]decane against influenza and herpes simplex viruses also contributes to the understanding of their biological properties .

Scientific Research Applications

Synthetic Applications and Biological Activity

10-Azabicyclo[4.3.1]decane and its derivatives have found significant applications in synthetic chemistry, particularly in the synthesis of complex molecules with potential biological activities. The stereodivergent synthesis of polyhydroxylated 10-azabicyclo[4.3.1]decanes, which serve as new calystegine analogues, highlights the versatility of this scaffold. These compounds have been evaluated as glucocerebrosidase inhibitors, indicating their potential therapeutic relevance (Chagnault et al., 2009).

Chemical Transformations and Methodologies

The development of methodologies for constructing 10-azabicyclo[4.3.1]decane skeletons is pivotal for the synthesis of bioactive molecules. For instance, chromium(0)-catalyzed tandem cyclization has been employed to construct 1-azabicyclo[n.3.0] ring systems, underscoring the structure's importance in organic synthesis and medicinal chemistry (Karibe et al., 2012). Additionally, the conformational dynamics of nitrogen-fused azabicycles have been explored using molecular mechanics, contributing to our understanding of their structural flexibility and reactivity (Belostotskii & Markevich, 2003).

Synthetic Building Blocks for Medicinal Chemistry

10-Azabicyclo[4.3.1]decane derivatives have been synthesized as building blocks for nicotinic modulators, demonstrating the scaffold's utility in designing new therapeutic agents. A convenient synthesis method starting from octanedioic acid emphasizes the scaffold's potential in generating pharmacologically relevant molecules (Paliulis et al., 2013).

properties

IUPAC Name |

10-azabicyclo[4.3.1]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-2-5-9-7-3-6-8(4-1)10-9/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDHUFQYOCRGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CCCC(C1)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Azabicyclo[4.3.1]decane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The research paper primarily focuses on the synthesis of these novel compounds as potential calystegine analogues. Calystegines are known to act as glycosidase inhibitors, particularly targeting enzymes like glucocerebrosidase. [] While the paper mentions preliminary evaluation of the new compounds as glucocerebrosidase inhibitors, it doesn't delve into the specifics of their interaction mechanism or downstream effects. Further research is needed to elucidate these aspects.

A: Calystegines have shown potential for various therapeutic applications, including treatments for lysosomal storage disorders and diabetes. [] Developing new analogues, like the synthesized 10-azabicyclo[4.3.1]decanes, is crucial for exploring structure-activity relationships (SAR). By modifying the core structure and introducing different functional groups, researchers aim to optimize the compounds' potency, selectivity, and pharmacological properties for specific therapeutic applications. This study explores a novel synthetic route for these analogues, potentially opening doors to diverse structures for further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

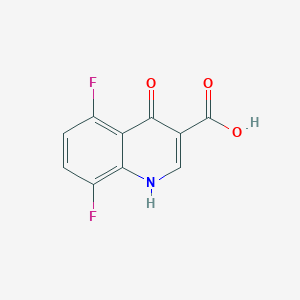

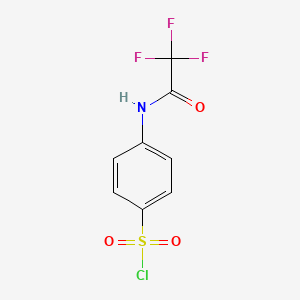

![6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1342541.png)